molecular formula C17H28ClNO2 B5213419 1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B5213419
M. Wt: 313.9 g/mol
InChI Key: SFGBCVQTTALMHI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Phenoxypropanol Backbone: This can be achieved by reacting 2,5-dimethylphenol with an appropriate epoxide or halohydrin under basic conditions.

    Introduction of the Piperidine Ring: The intermediate product is then reacted with 4-methylpiperidine in the presence of a suitable catalyst to form the final compound.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, including its potential as a neurotransmitter modulator.

    Medicine: Investigating its pharmacological properties for potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific molecular targets. It might interact with receptors or enzymes in the central nervous system or cardiovascular system, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
  • 1-(2,5-Dimethylphenoxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol;hydrochloride

Uniqueness

1-(2,5-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride may have unique pharmacological properties due to the specific arrangement of its functional groups, which can influence its binding affinity and activity at molecular targets.

Properties

IUPAC Name

1-(2,5-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-13-6-8-18(9-7-13)11-16(19)12-20-17-10-14(2)4-5-15(17)3;/h4-5,10,13,16,19H,6-9,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGBCVQTTALMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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